Amiclenomycin is a natural product recognized for its antibiotic properties, particularly as an inhibitor of biotin biosynthesis. This compound has garnered attention due to its potential applications in treating infections caused by Mycobacterium tuberculosis and other pathogens that rely on biotin for growth and metabolism. The structure of amiclenomycin has been characterized, leading to insights into its mechanism of action and synthesis.
Amiclenomycin is derived from microbial sources, specifically from certain strains of Streptomyces. It falls under the category of antibiotics and is classified as a biotin biosynthesis inhibitor. Its primary action targets enzymes involved in the biotin synthesis pathway, which is essential for various bacterial species.
The synthesis of amiclenomycin has been explored through several methodologies. The first successful total synthesis was reported using a combination of cycloaddition reactions and subsequent transformations. Key steps included:
Amiclenomycin features a complex molecular structure characterized by a bicyclic framework that includes a dihydropyridine moiety. The specific stereochemistry has been confirmed through nuclear magnetic resonance spectroscopy, indicating that the natural form is the cis isomer. The molecular formula of amiclenomycin is C₁₄H₁₅N₃O₃S, with a molecular weight of approximately 303.35 g/mol .
Amiclenomycin primarily acts through inhibition of specific enzymes in the biotin biosynthesis pathway, notably diaminopelargonic acid synthase and DAPA-aminotransferase. These enzymes are crucial for the conversion of substrates into biotin precursors. The inhibition mechanism involves binding to the active site of these enzymes, effectively blocking substrate access and preventing biotin production .
The mechanism by which amiclenomycin inhibits biotin biosynthesis involves competitive inhibition at the active site of diaminopelargonic acid synthase. This enzyme catalyzes a key step in the biosynthetic pathway, and by inhibiting its activity, amiclenomycin disrupts the production of biotin, leading to bacterial growth inhibition. Studies have shown that this inhibition can significantly affect the viability of Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .
Relevant data indicate that amiclenomycin's stability and solubility properties are critical for its formulation in pharmaceutical applications .
Amiclenomycin has significant potential in scientific research and medicine due to its antibiotic properties. Its primary applications include:
Amiclenomycin (ACM) was first isolated in 1974 from Streptomyces lavendulae subsp. amiclenomycini, marking a significant discovery in the era of natural antibiotic screening [7]. Further research in 1985 revealed additional structural variants, termed amiclenomycin-peptides, produced by Streptomyces venezuelae Tü 2460 [1]. These compounds included six distinct di- and tripeptide structures incorporating the core amiclenomycin moiety: L-MeIle-L-Acm (1), L-Ile-L-Acm (2), L-MeVal-L-Acm (3), L-MeIle-L-Acm-L-Gln (4), L-Ile-L-Acm-L-Gln (5), and L-Val-L-Acm-L-Gln (6) [1]. The initial characterization identified ACM as an unusual α-amino acid featuring a highly reactive 1,4-cyclohexadiene ring system, a structural motif critical to its instability and biological function [4] [7].
Early antimicrobial profiling demonstrated that ACM and its peptide derivatives exhibited selective activity against Gram-negative bacteria, but only under nutrient-limited conditions (minimal medium) [1]. This growth-dependent activity was a key clue to its mechanism. Crucially, the antibacterial effects were completely reversed by the addition of exogenous biotin, pinpointing biotin metabolism as ACM's primary target [1] [7]. This observation positioned ACM as a novel antimetabolite – a compound structurally mimicking a natural metabolite to disrupt essential biochemical pathways.
Structural Characteristics and Instability Challenge:The chemical instability of the 1,4-cyclohexadiene ring system presented a major hurdle for early research and potential development. This moiety spontaneously undergoes aromatization to a biologically inactive benzene derivative, significantly limiting ACM's practical utility [4] [7]. Researchers later corrected the initially proposed trans stereochemistry of the diene ring to cis, which was crucial for understanding its interaction with the target enzyme [7]. This inherent instability drove subsequent efforts to design more stable analogs retaining the core mechanism of action.
Compound Designation | Peptide Structure | Key Characteristics |
---|---|---|
1 | L-MeIle-L-Acm | Dipeptide; Exhibited antimicrobial activity |
2 | L-Ile-L-Acm | Dipeptide; Exhibited antimicrobial activity |
3 | L-MeVal-L-Acm | Dipeptide; Exhibited antimicrobial activity |
4 | L-MeIle-L-Acm-L-Gln | Tripeptide; Exhibited antimicrobial activity |
5 | L-Ile-L-Acm-L-Gln | Tripeptide; Exhibited antimicrobial activity |
6 | L-Val-L-Acm-L-Gln | Tripeptide; Exhibited antimicrobial activity |
7 | Amiclenomycin (Acm) | Core amino acid; Poor cellular uptake, low activity alone |
Amiclenomycin exerts its antibacterial effect through a sophisticated, multi-stage mechanism targeting the biotin biosynthesis pathway, specifically acting as a mechanism-based inhibitor of the enzyme 7,8-diaminopelargonic acid aminotransferase (BioA).
BioA is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the second step in biotin biosynthesis: the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA) using S-adenosylmethionine (SAM) as the amino donor [2] [7]. ACM, bearing structural similarity to the natural substrate DAPA, enters the BioA active site and forms an external aldimine complex with the PLP cofactor [2] [7]. Following the initial binding, ACM undergoes a redox isomerization via a quinonoid intermediate, forming a ketimine [7]. However, instead of proceeding to hydrolysis and releasing pyridoxamine phosphate (PMP) as in the normal catalytic cycle, the ACM-derived ketimine undergoes an irreversible tautomerization. This results in the formation of a stable, covalently modified, aromatic PLP adduct that permanently inactivates the enzyme [2] [7]. This mechanism, termed mechanism-based inactivation or suicide inhibition, is critically dependent on the unique 1,4-cyclohexadiene ring of ACM undergoing aromatization during the process [4] [7].
A significant finding was that while the core amiclenomycin molecule (Compound 7, Table 1) itself is a potent inhibitor of purified BioA, it exhibits poor antibacterial activity alone due to inefficient uptake into bacterial cells [1]. The amiclenomycin-peptides (Compounds 1-6), however, exploit bacterial peptide transport systems ("peptide-permeases") to gain entry into the cell [1]. Once inside, these peptides are hydrolyzed by intracellular peptidases, releasing the active ACM warhead. This strategy, termed "illicit transport," allows the effective delivery of the inhibitor to its intracellular target by hijacking nutrient uptake pathways [1]. This principle explains why the peptide derivatives exhibit significant antimicrobial activity while the free amino acid does not, despite equivalent target inhibition potency.
ACM displays remarkably selective activity against mycobacteria, including Mycobacterium tuberculosis (Mtb) and Mycobacterium smegmatis (Msmeg), with minimal activity against other bacteria tested [7]. This selectivity stems from several factors:
The dependence on peptide permeases for uptake introduces a potential resistance mechanism. Mutations in peptide transport systems could theoretically reduce the intracellular concentration of active ACM, conferring resistance [1] [3]. Furthermore, alterations in peptidase activity could affect the rate of active warhead release from the peptide precursors. The potential for target-based resistance (mutations in bioA) also exists, although the essential nature of BioA and the highly conserved active site pose significant constraints on viable resistance mutations [7].
The inherent instability of ACM's 1,4-cyclohexadiene ring spurred efforts to design more stable analogs maintaining the mechanism-based inactivation mechanism. A major breakthrough involved replacing the cyclohexadiene core with heterocyclic scaffolds like 3,6-dihydropyrid-2-ones (e.g., compound 1) [4] [7]. These analogs were rationally designed based on lowering the pKa of the critical α-proton involved in the initial step of enzyme inactivation (quinonoid formation), thereby accelerating the rate of inactivation (kinact) [4]. X-ray crystallography (e.g., PDB analysis) confirmed that these analogs, like natural ACM, form an aromatic adduct with PLP within the BioA active site, validating the retained mechanism of action [2] [7]. These analogs showed significantly improved chemical stability and maintained potent antimycobacterial activity, which was directly correlated with BioA expression levels in conditional knockdown mutants of Mtb [7]. Computational structure-based drug design (SBDS) has further identified novel chemotypes (e.g., KMD series) targeting the BioA active site, demonstrating potent growth inhibition of M. smegmatis and M. tuberculosis [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7